molecular formula C4H4N2OS B1621731 2-[(Cyanomethyl)sulfinyl]acetonitrile CAS No. 175136-86-4

2-[(Cyanomethyl)sulfinyl]acetonitrile

Cat. No.: B1621731
CAS No.: 175136-86-4
M. Wt: 128.15 g/mol
InChI Key: WPJINIOPTBCURQ-UHFFFAOYSA-N
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Description

2-[(Cyanomethyl)sulfinyl]acetonitrile is an organic compound with the molecular formula C5H6N2OS It is characterized by the presence of both a sulfinyl group and two nitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Cyanomethyl)sulfinyl]acetonitrile typically involves the reaction of a sulfinyl-containing precursor with a nitrile source. One common method involves the reaction of methylsulfinylacetonitrile with cyanogen bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce the production costs.

Chemical Reactions Analysis

Types of Reactions: 2-[(Cyanomethyl)sulfinyl]acetonitrile undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride.

    Substitution: The nitrile groups can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, alcohols.

Major Products Formed:

    Oxidation: 2-[(Cyanomethyl)sulfonyl]acetonitrile.

    Reduction: 2-[(Aminomethyl)sulfinyl]acetonitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(Cyanomethyl)sulfinyl]acetonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitrile and sulfinyl groups.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(Cyanomethyl)sulfinyl]acetonitrile involves its interaction with various molecular targets through its nitrile and sulfinyl groups. The nitrile groups can act as electrophiles, participating in nucleophilic addition reactions, while the sulfinyl group can undergo redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

    2-[(Cyanomethyl)sulfonyl]acetonitrile: Similar structure but with a sulfonyl group instead of a sulfinyl group.

    2-[(Aminomethyl)sulfinyl]acetonitrile: Similar structure but with an amino group instead of a nitrile group.

Properties

IUPAC Name

2-(cyanomethylsulfinyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2OS/c5-1-3-8(7)4-2-6/h3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPJINIOPTBCURQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)S(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371952
Record name 2,2'-Sulfinyldiacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175136-86-4
Record name Acetonitrile, 2,2′-sulfinylbis-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175136-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-Sulfinyldiacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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